![molecular formula C15H17NO5 B14182590 Ethyl 2-{[(1E)-N-benzoylethanimidoyl]oxy}-3-oxobutanoate CAS No. 917598-74-4](/img/structure/B14182590.png)
Ethyl 2-{[(1E)-N-benzoylethanimidoyl]oxy}-3-oxobutanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-{[(1E)-N-benzoylethanimidoyl]oxy}-3-oxobutanoate is a chemical compound with a complex structure that includes an ester, an imidoyl group, and a ketone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-{[(1E)-N-benzoylethanimidoyl]oxy}-3-oxobutanoate typically involves the reaction of ethyl acetoacetate with benzoyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反応の分析
Types of Reactions
Ethyl 2-{[(1E)-N-benzoylethanimidoyl]oxy}-3-oxobutanoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction can yield alcohols or amines, depending on the conditions.
Substitution: The ester and imidoyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohols or amines
Substitution: Various substituted derivatives depending on the nucleophile used
科学的研究の応用
Ethyl 2-{[(1E)-N-benzoylethanimidoyl]oxy}-3-oxobutanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
作用機序
The mechanism of action of Ethyl 2-{[(1E)-N-benzoylethanimidoyl]oxy}-3-oxobutanoate involves its interaction with various molecular targets. The ester and imidoyl groups can form hydrogen bonds and interact with enzymes or receptors, leading to biological effects. The ketone group can participate in nucleophilic addition reactions, further influencing its activity.
類似化合物との比較
Similar Compounds
Ethyl acetoacetate: A simpler ester with similar reactivity but lacking the imidoyl group.
Benzoyl chloride: A reagent used in the synthesis of the compound, with different reactivity and applications.
Ethyl 3-oxobutanoate: Another ester with a ketone group, used in similar synthetic applications.
特性
CAS番号 |
917598-74-4 |
|---|---|
分子式 |
C15H17NO5 |
分子量 |
291.30 g/mol |
IUPAC名 |
ethyl 2-(N-benzoyl-C-methylcarbonimidoyl)oxy-3-oxobutanoate |
InChI |
InChI=1S/C15H17NO5/c1-4-20-15(19)13(10(2)17)21-11(3)16-14(18)12-8-6-5-7-9-12/h5-9,13H,4H2,1-3H3 |
InChIキー |
UEYXXTZERKPMLR-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C(C(=O)C)OC(=NC(=O)C1=CC=CC=C1)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


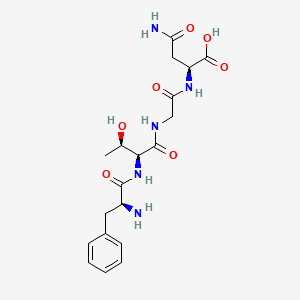
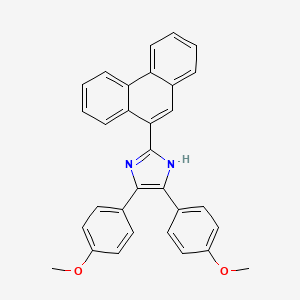
![{4-[2-(4-Chlorophenoxy)anilino]piperidin-1-yl}(phenyl)methanone](/img/structure/B14182531.png)
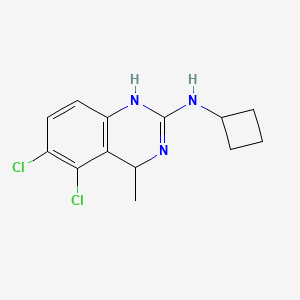
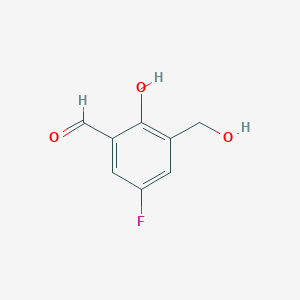
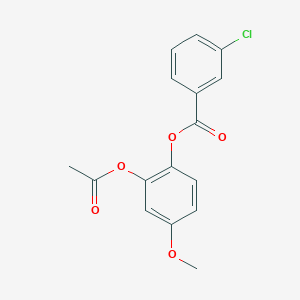
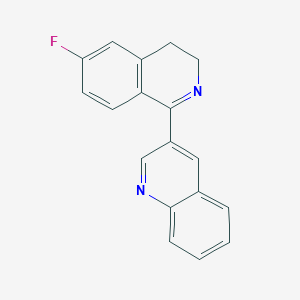
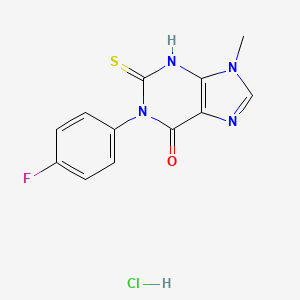
![Phenol, 4-[3-(methylamino)-1-[4-(1H-pyrazol-4-yl)phenyl]propyl]-](/img/structure/B14182559.png)
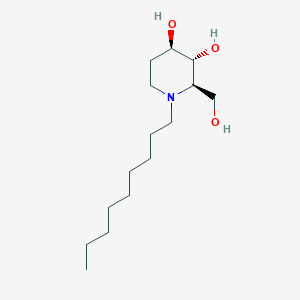
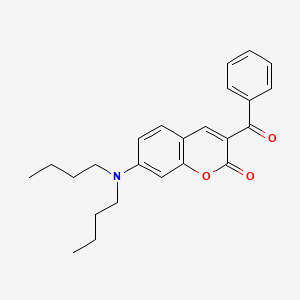
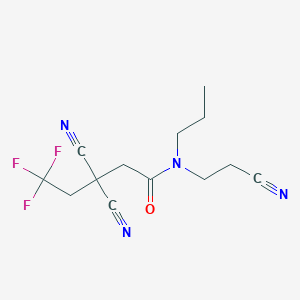
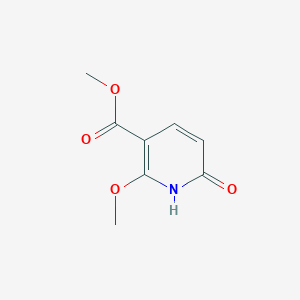
![Ethyl 4-({2-[(6-methylpyridin-3-yl)oxy]hexyl}oxy)benzoate](/img/structure/B14182595.png)
